molecular formula C15H15BrN2O2 B137223 1-(4-Bromobenzyl)-1-methoxy-3-phenylurea CAS No. 149281-92-5

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

Cat. No. B137223
M. Wt: 335.2 g/mol
InChI Key: WYDKNFJQDWCDAA-UHFFFAOYSA-N
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Description

“1-(4-Bromobenzyl)-1-methoxy-3-phenylurea” is a complex organic compound. It likely contains a urea group (-NH-CO-NH2), a methoxy group (-O-CH3), a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring), and a bromobenzyl group (a benzene ring with a bromine atom and a CH2 group) .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the urea group, the introduction of the methoxy group, and the attachment of the phenyl and bromobenzyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its various functional groups (urea, methoxy, phenyl, and bromobenzyl). The exact structure would depend on the specifics of how these groups are attached to each other .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the bromine atom in the bromobenzyl group could potentially be replaced in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the bromine atom might increase its density and boiling point compared to similar compounds without a halogen .

Safety And Hazards

As with any chemical compound, handling “1-(4-Bromobenzyl)-1-methoxy-3-phenylurea” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

The future directions for research on this compound would depend on its intended applications. For example, if it shows promise as a pharmaceutical, future research might focus on optimizing its synthesis, improving its efficacy, or reducing potential side effects .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]-1-methoxy-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O2/c1-20-18(11-12-7-9-13(16)10-8-12)15(19)17-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYDKNFJQDWCDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON(CC1=CC=C(C=C1)Br)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375708
Record name N-[(4-Bromophenyl)methyl]-N-methoxy-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobenzyl)-1-methoxy-3-phenylurea

CAS RN

149281-92-5
Record name N-[(4-Bromophenyl)methyl]-N-methoxy-N'-phenylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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